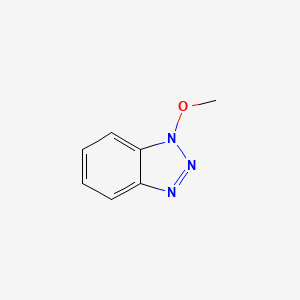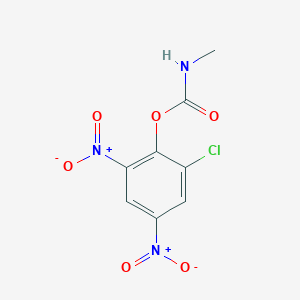
2-Chloro-4,6-dinitrophenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,6-dinitrophenyl methylcarbamate is an organic compound with the molecular formula C8H6ClN3O6. It is a derivative of phenylcarbamate and is characterized by the presence of chloro and dinitro functional groups on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dinitrophenyl methylcarbamate typically involves the reaction of 2-chloro-4,6-dinitrophenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Nitration: The nitration of 2-chlorophenol to form 2-chloro-4,6-dinitrophenol.
Carbamoylation: The reaction of 2-chloro-4,6-dinitrophenol with methyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,6-dinitrophenyl methylcarbamate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of 2-chloro-4,6-diaminophenyl methylcarbamate.
Substitution: Formation of various substituted phenylcarbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,6-dinitrophenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Studied for its potential use in the development of pharmaceuticals and as a model compound in drug discovery.
Industry: Utilized in the manufacture of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,6-dinitrophenyl methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activities by binding to the active sites, thereby blocking the catalytic function. The presence of chloro and nitro groups enhances its reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-nitrophenyl methylcarbamate
- 2,4-Dinitrophenyl methylcarbamate
- 2,6-Dimethylphenyl methylcarbamate
Uniqueness
2-Chloro-4,6-dinitrophenyl methylcarbamate is unique due to the presence of both chloro and dinitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
2486-28-4 |
|---|---|
Molekularformel |
C8H6ClN3O6 |
Molekulargewicht |
275.60 g/mol |
IUPAC-Name |
(2-chloro-4,6-dinitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H6ClN3O6/c1-10-8(13)18-7-5(9)2-4(11(14)15)3-6(7)12(16)17/h2-3H,1H3,(H,10,13) |
InChI-Schlüssel |
ULNRRCXNEFQOQS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


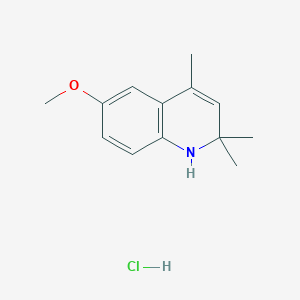

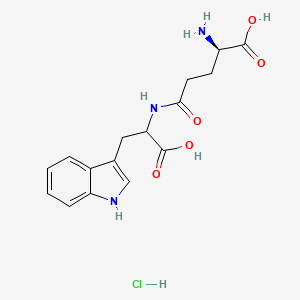
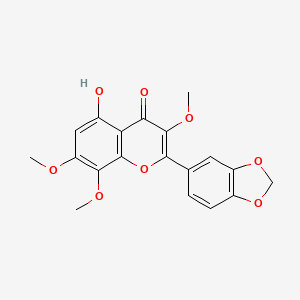
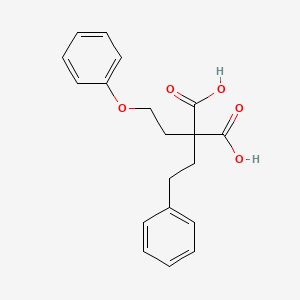
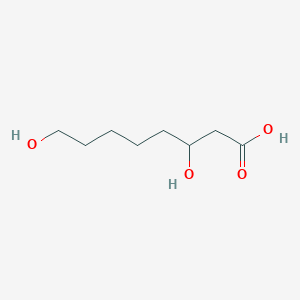
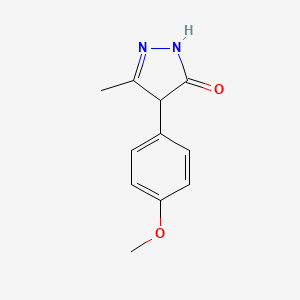
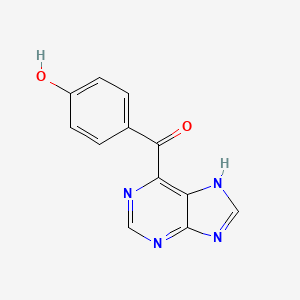
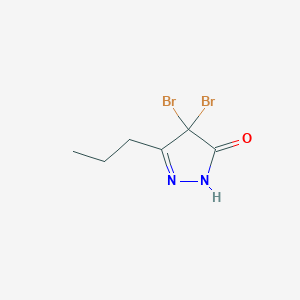
![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
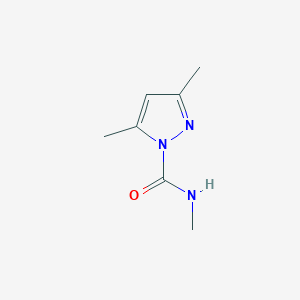

![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)
